molecular formula C19H12Cl2O2 B5205629 Biphenyl-4-yl 2,5-dichlorobenzoate

Biphenyl-4-yl 2,5-dichlorobenzoate

Cat. No.: B5205629
M. Wt: 343.2 g/mol
InChI Key: SSKOGAKJBLKNOM-UHFFFAOYSA-N
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Description

Biphenyl-4-yl 2,5-dichlorobenzoate is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl group attached to a 2,5-dichlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-4-yl 2,5-dichlorobenzoate typically involves the esterification of biphenyl-4-ol with 2,5-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of biphenyl-4-yl 2,5-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The 2,5-dichlorobenzoate group may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-4-yl 2,5-dichlorobenzoate is unique due to the specific positioning of the chlorine atoms on the benzoate ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to its analogs .

Properties

IUPAC Name

(4-phenylphenyl) 2,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2O2/c20-15-8-11-18(21)17(12-15)19(22)23-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKOGAKJBLKNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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